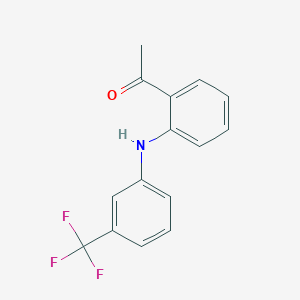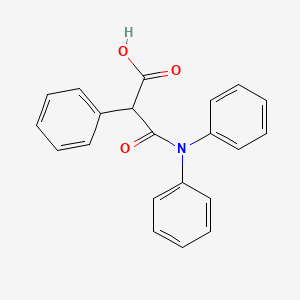
3-(Diphenylamino)-3-oxo-2-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Diphenylamino)-3-oxo-2-phenylpropanoic acid is an organic compound characterized by its unique structure, which includes a diphenylamino group, a keto group, and a phenylpropanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diphenylamino)-3-oxo-2-phenylpropanoic acid typically involves the reaction of diphenylamine with benzoyl chloride in the presence of a base, followed by the addition of a suitable carboxylic acid derivative. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are common to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Diphenylamino)-3-oxo-2-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced alcohols, and various substituted aromatic compounds, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-(Diphenylamino)-3-oxo-2-phenylpropanoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(Diphenylamino)-3-oxo-2-phenylpropanoic acid involves its interaction with various molecular targets, primarily through its aromatic and keto groups. These interactions can influence biological pathways by binding to specific receptors or enzymes, thereby modulating their activity . The exact pathways and targets depend on the specific application and derivative of the compound being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
Diphenylamine: Shares the diphenylamino group but lacks the keto and carboxylic acid functionalities.
Benzoyl chloride: Contains the benzoyl group but lacks the diphenylamino and carboxylic acid functionalities.
Phenylpropanoic acid: Contains the phenylpropanoic acid backbone but lacks the diphenylamino and keto groups.
Uniqueness
The presence of both the diphenylamino and keto groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
Propriétés
Numéro CAS |
41951-11-5 |
|---|---|
Formule moléculaire |
C21H17NO3 |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
3-oxo-2-phenyl-3-(N-phenylanilino)propanoic acid |
InChI |
InChI=1S/C21H17NO3/c23-20(19(21(24)25)16-10-4-1-5-11-16)22(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H,(H,24,25) |
Clé InChI |
CNEUIYKHILVQMV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


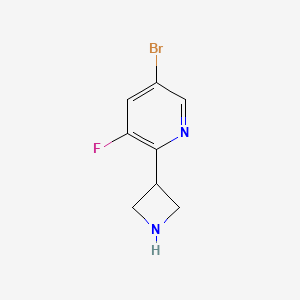
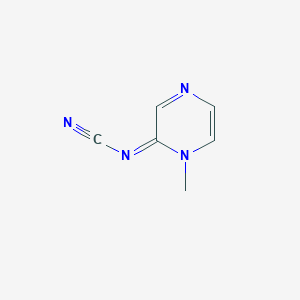
![3,7,11-Tribromo-5,5,9,9-tetramethyl-5,9-dihydroquinolino[3,2,1-de]acridine](/img/structure/B13124111.png)
![tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13124117.png)

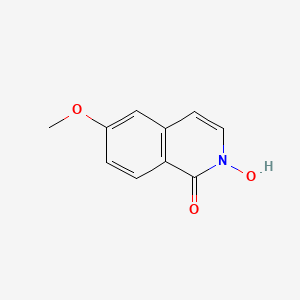
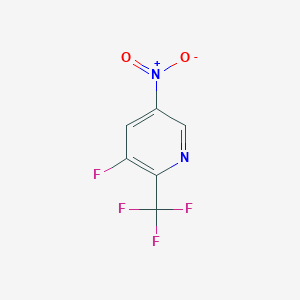
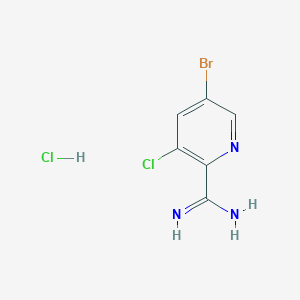



![2-Bromo-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13124172.png)
